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hydroxynicotinate

CAS No.: 316166-47-9

Cat. No.: B2480479 Get Quote

Abstract & Strategic Value
Hydroxynicotinates (specifically ethyl 2-hydroxynicotinate and its tautomer ethyl 2-oxo-1,2-

dihydropyridine-3-carboxylate) are privileged scaffolds in medicinal chemistry. They serve as

critical precursors for bicyclic kinase inhibitors (e.g., pyrido[2,3-d]pyrimidines) and allosteric

modulators.

While the C-3 position is occupied by the ester (a handle for cyclization or amide formation),

the C-5 position offers a unique vector for extending the molecule into solvent-exposed regions

of a binding pocket. However, functionalizing C-5 is synthetically non-trivial due to the

competing electronics of the electron-withdrawing ester at C-3 and the electron-donating

enaminone system of the pyridone ring.

This guide details the regioselective C-5 functionalization of ethyl 2-hydroxynicotinate, moving

from robust halogenation protocols to advanced transition-metal-catalyzed cross-couplings and

direct C-H activation.
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2-Hydroxynicotinates exist in a tautomeric equilibrium between the 2-hydroxypyridine (lactim)

and 2-pyridone (lactam) forms. In solution (polar solvents) and the solid state, the 2-pyridone

form predominates.

Implication: Reactions must be designed to accommodate the nucleophilicity of the pyridone

nitrogen or the C-5 carbon.

Electronic Map: The C-5 position is electronically activated (nucleophilic) due to the

resonance contribution from the ring nitrogen (para-relationship) and the oxygen. The C-3

ester deactivates the ring, but C-5 remains the most reactive site for Electrophilic Aromatic

Substitution (EAS).

DOT Diagram: Resonance & Reactivity Flow
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Caption: Mechanistic flow showing the dominance of the 2-pyridone tautomer and the

electronic activation of C-5 for electrophilic attack.

Protocol 1: Regioselective C-5 Bromination
Objective: Install a bromine handle at C-5 with >95% regioselectivity, avoiding N-bromination or

over-bromination.

Reagents & Materials
Substrate: Ethyl 2-hydroxynicotinate (1.0 equiv).

Reagent: N-Bromosuccinimide (NBS) (1.05 equiv).

Solvent: DMF (Dimethylformamide) or MeCN (Acetonitrile).
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Catalyst (Optional): 5 mol% NH₄OAc (promotes proton transfer).

Step-by-Step Methodology
Dissolution: Dissolve ethyl 2-hydroxynicotinate (10 mmol) in DMF (20 mL, 0.5 M). Ensure the

solution is clear; mild heating (40 °C) may be required initially, then cool to room temperature

(RT).

Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes at 0 °C. Critical: Rapid addition

can lead to exotherms and loss of regiocontrol.

Reaction: Allow the mixture to warm to RT and stir for 4–6 hours.

Monitoring: TLC (50% EtOAc/Hexane) will show the conversion of the polar starting

material (Rf ~0.2) to a less polar product (Rf ~0.5).

Quench & Workup: Pour the reaction mixture into ice-water (100 mL). The product, ethyl 5-

bromo-2-hydroxynicotinate, typically precipitates as a white/off-white solid.

Purification: Filter the solid, wash with water (3x) and cold hexanes.

Yield Expectation: 85–95%.

Note: If no precipitate forms, extract with EtOAc, wash with LiCl (5% aq) to remove DMF,

dry over Na₂SO₄, and concentrate.

Troubleshooting Table
Issue Probable Cause Solution

N-Bromination
Aprotic/Non-polar solvent

used.

Switch to DMF or AcOH to

stabilize the H-bonded

pyridone network.

Poly-bromination Excess NBS or high temp.
Strictly control stoichiometry

(1.05 eq) and keep T < 25 °C.

Poor Solubility Highly crystalline lattice.

Use DMF as solvent; MeCN

may require reflux which

degrades selectivity.
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Protocol 2: Suzuki-Miyaura Cross-Coupling at C-5
Objective: Couple the 5-bromo intermediate with aryl/heteroaryl boronic acids. This step often

requires protecting the 2-hydroxy group (as a 2-chloro or 2-methoxy) OR using specialized

conditions for the free pyridone.

Strategy: We will use the unprotected pyridone method to save steps, utilizing a water-tolerant

catalyst system.

Reagents
Substrate: Ethyl 5-bromo-2-hydroxynicotinate (1.0 equiv).

Boronic Acid: Aryl-B(OH)₂ (1.5 equiv).

Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%) or Pd(OAc)₂/SPhos.

Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃.

Solvent: 1,4-Dioxane/Water (4:1).[1]

Step-by-Step Methodology
Degassing: In a reaction vial, combine the 5-bromo substrate, boronic acid, and base.

Evacuate and backfill with Nitrogen (3 cycles).

Solvent Addition: Add the Dioxane/Water mixture (degassed).[1]

Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly under a stream of Nitrogen.

Heating: Seal the vial and heat to 90 °C for 12–16 hours.

Note: The free pyridone NH/OH is acidic; excess base is required to maintain the catalytic

cycle.

Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~4 (to protonate the

pyridone/hydroxypyridine). Extract with EtOAc (3x).
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Why Acidify? The product will likely exist as a potassium salt in the basic reaction media

and remain in the aqueous phase if not acidified.

Purification: Flash chromatography (DCM/MeOH gradients).

Protocol 3: Advanced Direct C-H Activation (Atom
Economy)
Objective: Direct C-5 arylation without prior bromination. This is high-risk/high-reward, ideal for

late-stage diversification.

Mechanism
Pd(II)-catalyzed C-H activation directed by the pyridone oxygen.

Catalyst: Pd(OAc)₂ (10 mol%).

Oxidant: Ag₂CO₃ or AgOAc (2.0 equiv).

Coupling Partner: Aryl Iodide (Ar-I).

Solvent: TFA/TFAA or AcOH (Acidic media promotes electrophilic palladation).

DOT Diagram: Experimental Workflow
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Pathway A: Classical (Robust)

Pathway B: Direct C-H (Advanced)
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Caption: Workflow comparing the classical bromination/Suzuki route vs. the direct C-H

activation route.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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